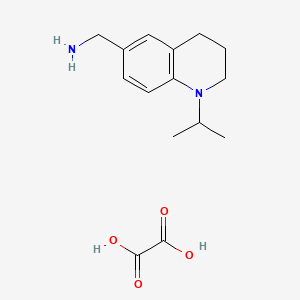

C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate

Übersicht

Beschreibung

C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Molecular Formula : C₁₅H₂₂N₂O₄

Molecular Weight : 308.37 g/mol

CAS Number : 1301739-72-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may influence enzyme activity and protein interactions, leading to alterations in metabolic pathways. Although the exact molecular mechanisms remain to be fully elucidated, preliminary studies suggest it may modulate neurotransmitter systems and exhibit antioxidant properties.

1. Neuroprotective Effects

Research indicates that compounds related to tetrahydroquinoline structures can have neuroprotective effects. For instance, studies have shown that tetrahydroquinoline derivatives can protect neurons from oxidative stress-induced damage by scavenging free radicals and enhancing cellular antioxidant defenses.

2. Antioxidant Activity

This compound exhibits significant antioxidant activity. This is crucial in preventing cellular damage caused by oxidative stress, which is implicated in various diseases including neurodegenerative disorders.

3. Potential Antimicrobial Properties

Some studies have suggested that similar compounds may possess antimicrobial properties. The exact efficacy against specific pathogens remains under investigation but indicates potential for development in pharmacological applications.

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rodent models of neurodegeneration, administration of this compound resulted in a significant reduction in markers of oxidative stress and improved behavioral outcomes compared to control groups.

Case Study 2: Antioxidant Efficacy

A study evaluating the antioxidant capacity of various compounds found that this compound significantly reduced lipid peroxidation levels in vitro when tested against reactive oxygen species (ROS).

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| C-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate | N-methyl vs N-isopropyl | Similar neuroprotective effects |

| C-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-propylmethanamine oxalate | N-propyl vs N-isopropyl | Potentially lower activity due to steric hindrance |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound to better understand its pharmacological potential. The synthesis involves cyclization and methylation processes leading to the formation of the tetrahydroquinoline core followed by salt formation with oxalic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it may interact with biological targets involved in various diseases.

Case Study : A study conducted on similar tetrahydroquinoline derivatives revealed their efficacy as potential anti-cancer agents. The compounds exhibited cytotoxic effects on cancer cell lines, indicating that modifications of the tetrahydroquinoline structure could lead to promising therapeutic candidates .

Neuropharmacology

This compound may also have applications in neuropharmacology due to its ability to modulate neurotransmitter systems. Compounds with similar structures have been investigated for their effects on dopamine and serotonin receptors.

Case Study : Research involving related quinoline derivatives demonstrated their capacity to enhance cognitive functions and exhibit neuroprotective effects in animal models of neurodegenerative diseases . This suggests that this compound could be explored for similar neuroprotective properties.

Analytical Chemistry

This compound is utilized as a standard reference material in analytical chemistry for method development and validation. Its unique chemical structure allows for the establishment of protocols for quantifying similar compounds in complex mixtures.

Case Study : A method developed for the quantitative analysis of tetrahydroquinoline derivatives using high-performance liquid chromatography (HPLC) highlighted the importance of this compound as a calibration standard . This application is crucial for ensuring accuracy in pharmaceutical formulations.

Summary Table of Applications

Analyse Chemischer Reaktionen

Core Scaffold Construction

The tetrahydroquinoline core is synthesized via cyclization reactions involving substituted aniline derivatives. For example:

-

Cyclocondensation : Reaction of 6-methylaminomethyl-1-isopropyl-1,2,3,4-tetrahydroquinoline with oxalic acid under reflux in ethanol yields the oxalate salt .

-

Hydrogenation : Partial hydrogenation of quinoline derivatives using platinum(IV) oxide under 40–60 psi H₂ in ethanol at 40°C for 16h–3 days achieves the tetrahydroquinoline structure .

| Reaction Type | Conditions | Key Reagents | Yield (If Reported) |

|---|---|---|---|

| Salt formation | Ethanol, reflux | Oxalic acid | Not specified |

| Catalytic hydrogenation | PtO₂, H₂ (40–60 psi), EtOH, 40°C | Platinum(IV) oxide | >80% |

Amine-Alkylation

The methylamine group undergoes alkylation with alkyl halides or epoxides in polar aprotic solvents (e.g., DMF) using NaH as a base :

-

Example: Reaction with benzyl bromide at 0°C for 1.5h yields N-benzyl derivatives.

Oxidation

Manganese-catalyzed oxidation selectively converts C–H bonds adjacent to the tetrahydroquinoline nitrogen into ketones or alcohols under acidic conditions (e.g., acetic acid) :

| Substrate | Catalyst System | Product | Turnover Number (TON) |

|---|---|---|---|

| Tetrahydroquinoline derivatives | Mn(CF₃SO₃)₂, acetic acid | Ketones/alcohols | Up to 970 |

Stability and Reactivity Insights

-

Acid Sensitivity : The oxalate counterion dissociates in strongly acidic media (pH < 2), regenerating the free base .

-

Thermal Decomposition : Decomposes above 200°C, releasing CO₂ and forming 1-isopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide .

Hydrogenation Mechanisms

Platinum(IV) oxide facilitates syn-addition of hydrogen to the quinoline ring, with steric hindrance from the isopropyl group directing regioselectivity .

Oxidation Pathways

Manganese catalysts activate peroxides (e.g., H₂O₂) via a high-valent Mn=O intermediate, abstracting hydrogen from benzylic or aliphatic C–H bonds .

Eigenschaften

IUPAC Name |

oxalic acid;(1-propan-2-yl-3,4-dihydro-2H-quinolin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.C2H2O4/c1-10(2)15-7-3-4-12-8-11(9-14)5-6-13(12)15;3-1(4)2(5)6/h5-6,8,10H,3-4,7,9,14H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMCTLRWEZRZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.